Cas no 2093388-52-2 (Thalidomide-NH-C4-NH-Boc)

Thalidomide-NH-C4-NH-Boc 化学的及び物理的性質
名前と識別子
-
- Thalidomide-NH-C4-NH-Boc
- TQR1235
- BCP33455
- tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate
- tert-butyl N-[4-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]butyl]carbamate
- AKOS040743969
- CS-0109928
- DA-68117
- 2093388-52-2
- EX-A3956
- MS-28011
- tert-butyl N-(4-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino}butyl)carbamate
- SCHEMBL21069592
- HY-130639
- tert-butyl N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]carbamate
- F82503
- SY380544
- 4-[[4-(Boc-amino)butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
-
- インチ: 1S/C22H28N4O6/c1-22(2,3)32-21(31)24-12-5-4-11-23-14-8-6-7-13-17(14)20(30)26(19(13)29)15-9-10-16(27)25-18(15)28/h6-8,15,23H,4-5,9-12H2,1-3H3,(H,24,31)(H,25,27,28)
- InChIKey: OYPNLZMEXLFKLB-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NCCCCNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 444.20088463g/mol
- どういたいしつりょう: 444.20088463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 134
Thalidomide-NH-C4-NH-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-130639-50mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 99.64% | 50mg |
¥6200 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T933457-100mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | ≥95% | 100mg |
¥7,020.00 | 2022-09-28 | |
eNovation Chemicals LLC | Y1262477-25mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 99% | 25mg |
$435 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-10 mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 98.87% | 10mg |
¥1987.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-200 mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 98.87% | 200mg |
¥14213.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-1 mL * 10 mM (in DMSO) |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 98.87% | 1 mL * 10 mM (in DMSO) |
¥1493.00 | 2021-09-23 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-104-50mg |
Pomalidomide-NH-C4-NH-Boc |
2093388-52-2 | >95.00% | 50mg |
¥3800.0 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T18807-100mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 98.87% | 100mg |
¥ 8227 | 2023-09-07 | |
MedChemExpress | HY-130639-5mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 99.64% | 5mg |
¥1366 | 2024-07-19 | |
Aaron | AR01MWIK-1mg |
Thalidomide-NH-C4-NH-Boc |
2093388-52-2 | 95% | 1mg |
$33.00 | 2025-02-11 |
Thalidomide-NH-C4-NH-Boc 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
Thalidomide-NH-C4-NH-Bocに関する追加情報
Thalidomide-NH-C4-NH-Boc: A Comprehensive Overview
Thalidomide-NH-C4-NH-Boc (CAS No. 2093388-52-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which incorporates the Boc (tert-butoxycarbonyl) protecting group, has garnered attention due to its potential applications in drug development and chemical synthesis. The structure of Thalidomide-NH-C4-NH-Boc is characterized by a thalidomide core linked to a four-carbon chain, with an additional amino group protected by the Boc group. This configuration not only enhances its stability but also facilitates its use in various chemical reactions.
Recent studies have highlighted the versatility of Thalidomide-NH-C4-NH-Boc in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of inhibitors for key enzymes involved in disease pathways. For instance, the compound has been utilized in the creation of small molecule inhibitors targeting protein-protein interactions, a challenging area in drug discovery. The Boc group plays a crucial role in these syntheses by protecting the amino group during reaction steps, ensuring high yields and purity of the final product.
The synthesis of Thalidomide-NH-C4-NH-Boc involves a multi-step process that begins with the modification of thalidomide. Thalidomide, originally known for its teratogenic effects, has been repurposed in recent years due to its immunomodulatory properties. The introduction of the NH-C4-NH-Boc moiety extends its functionality, making it suitable for a broader range of applications. This modification enhances the compound's solubility and bioavailability, which are critical factors in drug design.
One of the most promising areas of research involving Thalidomide-NH-C4-NH-Boc is its application in targeted therapy. Scientists have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and cancer. Preclinical studies have demonstrated that derivatives of this compound can inhibit key inflammatory cytokines, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, Thalidomide-NH-C4-NH-Boc has also been studied for its role in chemical synthesis as a building block for more complex molecules. Its structure allows for easy functionalization, enabling chemists to incorporate various substituents that can enhance biological activity or improve pharmacokinetic properties. The presence of the Boc group further simplifies these modifications by providing a stable protective environment during reaction conditions.
Recent advancements in computational chemistry have also contributed to our understanding of Thalidomide-NH-C4-NH-Boc's properties. Molecular modeling studies have provided insights into its three-dimensional structure and interactions with biological targets. These studies have revealed that the compound's flexibility and hydrophobicity are key factors influencing its binding affinity to target proteins.
In conclusion, Thalidomide-NH-C4-NH-Boc (CAS No. 2093388-52-2) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with the functionality provided by the Boc group, makes it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing medical science.
2093388-52-2 (Thalidomide-NH-C4-NH-Boc) 関連製品
- 1270454-91-5(3-amino-3-(quinolin-6-yl)propan-1-ol)
- 1260851-09-9(3-(4-bromo-2-nitrophenyl)azetidine)
- 1428732-71-1(1-oxa-7-azaspiro3.6decane)
- 896278-84-5(N'-(2-cyanophenyl)-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1343929-62-3(3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine)
- 19039-01-1(ethyl N-propionylglycinate)
- 2034331-64-9(methyl N-(4-{1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl}phenyl)carbamate)
- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1696105-83-5(methyl 3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanoate)
- 2228672-32-8(7-chloro-8-ethenylquinoline)
